molecular formula C8H8FNO3 B019609 1-(2-Fluoroethoxy)-4-nitrobenzene CAS No. 109230-65-1

1-(2-Fluoroethoxy)-4-nitrobenzene

Cat. No. B019609
M. Wt: 185.15 g/mol
InChI Key: VWYVXJCCZJOMEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoroethoxy-nitrobenzene derivatives often involves reactions of commercial fluoro-dimethoxybenzenes with nitric acid or similar nitration processes. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized in a 90% yield by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid, showcasing the general methodology for introducing nitro groups into fluoroethoxy compounds (Martin Sweeney, P. McArdle, & F. Aldabbagh, 2018).

Molecular Structure Analysis

Molecular structures of fluoroethoxy-nitrobenzene derivatives are often confirmed through X-ray crystallography alongside NMR, EI-MS, and FT-IR spectroscopy. These techniques provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions present in these compounds.

Chemical Reactions and Properties

The chemical reactivity of fluoroethoxy-nitrobenzene derivatives includes their participation in Williamson synthesis for ether formation, as demonstrated by the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene from 4-nitrophenol and 1,2-dibromoethane (Zhai Guang-xin, 2006). These reactions exemplify the versatility of nitrobenzene derivatives in organic synthesis, particularly as intermediates in the production of pharmaceuticals and other complex organic molecules.

Scientific Research Applications

  • Scientific Field: Biochemistry

    • Application : 1-(Bromomethyl)-4-(2-fluoroethoxy)benzene, also known as BMFEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
    • Methods of Application : BMFEB is synthesized using specific chemical reactions. It is believed to act by inhibiting specific enzymes and signaling pathways.
    • Results or Outcomes : It has been observed to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exhibit potent antimicrobial activity.
  • Scientific Field: Applied Microbiology and Biotechnology

    • Application : Enzymatic synthesis of fluorinated compounds .
    • Methods of Application : Various enzymes, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system are used .
    • Results or Outcomes : The direct formation of the C-F bond by fluorinase is the most effective and promising method .
  • Scientific Field: Medicinal Chemistry

    • Application : Synthesis and evaluation of antiplasmodial activity of 2,2,2-trifluoroethoxy group and 2-fluoroethoxy groups .
    • Methods of Application : These compounds were synthesized and screened for in vitro antiplasmodial activity against Plasmodium falciparum (3D7) using the [3H] hypoxanthine incorporation inhibition assay .
    • Results or Outcomes : The results of this study are not provided in the source .
  • Scientific Field: Medicinal Chemistry
    • Application : Synthesis and evaluation of antiplasmodial activity of 2,2,2-trifluoroethoxychalcones and 2-fluoroethoxy chalcones against Plasmodium falciparum in culture .
    • Methods of Application : These compounds were synthesized and screened for in vitro antiplasmodial activity against Plasmodium falciparum (3D7) using the [3H] hypoxanthine incorporation inhibition assay .
    • Results or Outcomes : Chalcones with 2-fluoroethoxy group on the 1-phenyl ring exhibited more enhanced inhibitory effects on the growth of parasites than their trifluoro analogues, which reveals that monofluoroethoxy group is generally more effective than trifluoroethoxy group in the inhibition of parasite growth .
  • Scientific Field: Medicinal Chemistry
    • Application : Synthesis and evaluation of antiplasmodial activity of 2,2,2-trifluoroethoxychalcones and 2-fluoroethoxy chalcones against Plasmodium falciparum in culture .
    • Methods of Application : These compounds were synthesized and screened for in vitro antiplasmodial activity against Plasmodium falciparum (3D7) using the [3H] hypoxanthine incorporation inhibition assay .
    • Results or Outcomes : Chalcones with 2-fluoroethoxy group on the 1-phenyl ring exhibited more enhanced inhibitory effects on the growth of parasites than their trifluoro analogues, which reveals that monofluoroethoxy group is generally more effective than trifluoroethoxy group in the inhibition of parasite growth .

properties

IUPAC Name

1-(2-fluoroethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYVXJCCZJOMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567670
Record name 1-(2-Fluoroethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoroethoxy)-4-nitrobenzene

CAS RN

109230-65-1
Record name 1-(2-Fluoroethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Pan, M Pourghiasian, N Hundal, J Lau… - Nuclear Medicine and …, 2013 - Elsevier
Introduction 2-[ 18 F]Fluoroethoxy and 3-[ 18 F]fluoropropoxy groups are common moieties in the structures of radiotracers used with positron emission tomography. The objectives of …
Number of citations: 24 www.sciencedirect.com
H Lee, DL Chen, JM Rothfuss, MJ Welch… - Nuclear medicine and …, 2012 - Elsevier
INTRODUCTION: Peroxisome proliferator-activated receptor gamma (PPARγ) transcriptionally modulates fat metabolism and also plays a role in pathological conditions such as cancer, …
Number of citations: 9 www.sciencedirect.com
K Balaraman, S Kyriazakos, R Palmer… - Synthesis, 2022 - thieme-connect.com
A highly efficient method for C–F bond functionalization of a broad variety of activated and unactivated aliphatic substrates with inexpensive lithium iodide is presented. Primary, …
Number of citations: 3 www.thieme-connect.com
A Bauman, M Piel, S Höhnemann… - Journal of Labelled …, 2011 - Wiley Online Library
The N‐methyl‐ d‐aspartate (NMDA) receptor as a type of ionotropic glutamatergic receptors is essential for physiological processes such as learning, memory and synaptic plasticity. A …
J Xu, C Peng, B Yao, HJ Xu, Q Xie - The Journal of Organic …, 2022 - ACS Publications
This report describes a method for the deoxyfluorination of alcohols with KF as the fluorine source via in situ generation of highly active CF 3 SO 2 F. Diverse functionalities, including …
Number of citations: 2 pubs.acs.org

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